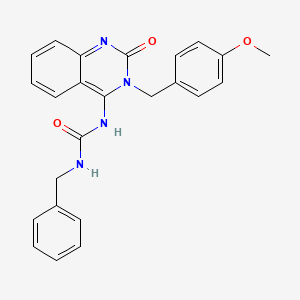
(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that belongs to the class of quinazolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyl Groups: Benzylation reactions can be performed using benzyl halides in the presence of a base such as potassium carbonate.
Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone intermediate with an isocyanate or a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could lead to the formation of amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds are investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Benzyl Urea Derivatives: Compounds with similar benzyl and urea functional groups.
Uniqueness
The uniqueness of (E)-1-benzyl-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C24H22N4O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
1-benzyl-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-13-11-18(12-14-19)16-28-22(20-9-5-6-10-21(20)26-24(28)30)27-23(29)25-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |
InChIキー |
XZMXYGNYVDTJOB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


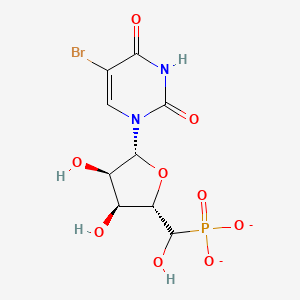
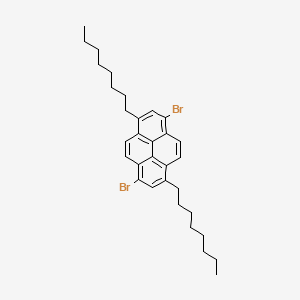

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14115732.png)
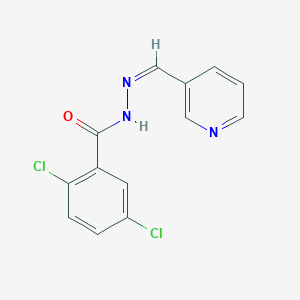
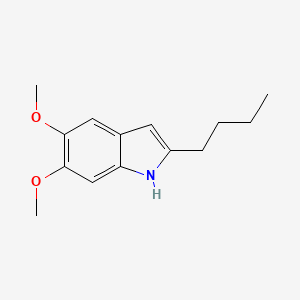


![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)

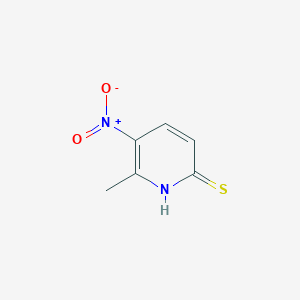
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)
